molecular formula C14H19F3N2O3S B6451693 2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine CAS No. 2549015-42-9

2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine

Cat. No.: B6451693
CAS No.: 2549015-42-9
M. Wt: 352.37 g/mol
InChI Key: WSQITDIZYQUCHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound featuring a pyridine ring substituted with a trifluoromethyl group and a methoxy group linked to a pyrrolidine ring bearing a propane-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrrolidine intermediate, which is then functionalized with the propane-2-sulfonyl group. This intermediate is subsequently reacted with a methoxy-substituted pyridine derivative under conditions that facilitate the formation of the desired compound.

    Preparation of Pyrrolidine Intermediate: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate amine and carbonyl precursors.

    Sulfonylation: The pyrrolidine intermediate is treated with propane-2-sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Coupling with Pyridine Derivative: The sulfonylated pyrrolidine is then coupled with 6-(trifluoromethyl)pyridine-2-methanol using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or sulfoxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The methoxy group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides or sulfoxides.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, 2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine may be explored for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, this compound could be used in the development of specialty chemicals and advanced materials. Its trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are desirable in many industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity to biological targets, while the sulfonyl group might improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 4-position.

    2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(difluoromethyl)pyridine: Similar structure but with a difluoromethyl group instead of trifluoromethyl.

    2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(methyl)pyridine: Similar structure but with a methyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group at the 6-position of the pyridine ring makes 2-{[1-(propane-2-sulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine unique. This group significantly influences the compound’s chemical properties, such as its electron-withdrawing ability, which can affect reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

2-[(1-propan-2-ylsulfonylpyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O3S/c1-10(2)23(20,21)19-7-6-11(8-19)9-22-13-5-3-4-12(18-13)14(15,16)17/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQITDIZYQUCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(C1)COC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.